6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 215798-02-0
VCID: VC5581638
InChI: InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H
SMILES: C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 215798-02-0

Cat. No.: VC5581638

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65

* For research use only. Not for human or veterinary use.

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride - 215798-02-0

Specification

CAS No. 215798-02-0
Molecular Formula C10H11ClF3NO
Molecular Weight 253.65
IUPAC Name 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H
Standard InChI Key LBWCHBSGCYRZMK-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Identifiers

The compound’s systematic IUPAC name is 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, reflecting its substitution pattern and hydrochloride salt form. Key identifiers include:

PropertyValue
CAS Registry Number215798-02-0
Molecular FormulaC₁₀H₁₁ClF₃NO
Molecular Weight253.65 g/mol (calculated)
Synonyms6-(Trifluoromethoxy)-THIQ·HCl

Notably, confusion arises in literature between trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents. For instance, PubChem CID 21712558 describes 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-14-4), which shares a similar backbone but lacks the oxygen atom . This distinction critically impacts molecular weight (-OCF₃: ~253.65 g/mol vs. -CF₃: 237.65 g/mol ) and reactivity.

Structural Features

The molecule comprises a tetrahydroisoquinoline core—a bicyclic system fused from a benzene ring and a saturated piperidine ring—with a trifluoromethoxy group at position 6. The hydrochloride salt enhances solubility in polar solvents, a common modification for bioactive amines. The SMILES notation C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl captures this structure, highlighting the -OCF₃ substituent and chloride counterion .

Synthetic Methodologies

General Synthesis Strategies

While explicit protocols for 6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride are scarce, analogous tetrahydroisoquinolines are typically synthesized via:

  • Bischler-Napieralski cyclization: Cyclodehydration of β-phenylethylamides to form dihydroisoquinolines, followed by reduction.

  • Pictet-Spengler reaction: Acid-catalyzed condensation of β-arylethylamines with carbonyl compounds .

Introducing the trifluoromethoxy group likely occurs post-cyclization due to the sensitivity of -OCF₃ to strong acids and bases. Electrophilic aromatic substitution or nucleophilic displacement using trifluoromethoxide salts (e.g., CuOCF₃) could install this moiety .

Challenges in Fluorinated Substituent Incorporation

The trifluoromethoxy group’s electron-withdrawing nature complicates synthesis. For example, tungsten-catalyzed decarboxylative cycloadditions—effective for trifluoromethyl-pyrrolo[2,1-a]isoquinolines —may require modified conditions to accommodate the oxygen atom in -OCF₃. Solvent choice (e.g., MeCN/MeOH mixtures ) and catalysts (e.g., WO₂PC ) could influence yield and regioselectivity.

Molecular Structure and Reactivity

Spectroscopic Characterization

Although experimental spectral data for the trifluoromethoxy variant is unavailable, its trifluoromethyl analog offers insights:

  • ¹⁹F NMR: A singlet near δ -58 ppm for -CF₃ . For -OCF₃, this signal would shift upfield due to oxygen’s electronegativity.

  • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), piperidine protons (δ 2.5–4.0 ppm), and -OCH₂CF₃ (δ ~4.5 ppm).

Reactivity Profile

The tetrahydroisoquinoline core undergoes reactions typical of secondary amines and aromatic systems:

  • N-Alkylation/Acylation: The piperidine nitrogen reacts with alkyl halides or acyl chlorides.

  • Electrophilic Aromatic Substitution: The electron-deficient benzene ring (due to -OCF₃) favors meta-directed reactions, though steric hindrance may limit accessibility.

Biological Interactions and Mechanisms

Putative Targets

Tetrahydroisoquinolines are privileged structures in CNS drug discovery, often targeting:

  • Monoamine transporters: Serotonin (SERT) and dopamine (DAT) transporters.

  • G-protein-coupled receptors (GPCRs): Adrenergic and opioid receptors.

The -OCF₃ group’s lipophilicity and metabolic stability could enhance blood-brain barrier penetration compared to hydroxyl or methoxy analogs .

Structure-Activity Relationships (SAR)

  • Substituent Position: 6-Substitution optimizes receptor affinity in many tetrahydroisoquinoline-based drugs.

  • Fluorine Effects: -OCF₃ improves resistance to oxidative metabolism, prolonging half-life .

Research and Industrial Applications

Medicinal Chemistry

This compound serves as a building block for:

  • Kinase inhibitors: Fluorinated tetrahydroisoquinolines are explored in oncology for ATP-binding site targeting.

  • Antidepressants: Analogous structures show norepinephrine reuptake inhibition.

Chemical Biology

As a photoaffinity probe precursor, the -OCF₃ group’s stability under UV light aids in target identification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator